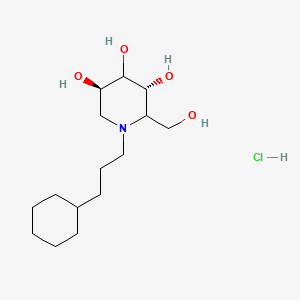

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride (N-CpDNJ-HCl) is a naturally occurring carbohydrate-binding protein that has been used in scientific research for decades. N-CpDNJ-HCl has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

科学的研究の応用

- Researchers have explored its potential in treating lysosomal storage disorders (e.g., Gaucher disease, Fabry disease) where abnormal glycosphingolipid accumulation occurs. By inhibiting specific glycosidases, it may reduce substrate buildup and alleviate symptoms .

- Researchers have investigated its efficacy against HIV, influenza, and other enveloped viruses. By disrupting glycosylation, it may hinder viral attachment and fusion .

- Studies explore its effects on cancer cell proliferation, metastasis, and drug resistance. By targeting glycosylation pathways, it may offer novel therapeutic strategies .

- Research investigates its impact on protein aggregation, neuronal function, and neuroinflammation. It could potentially enhance protein clearance mechanisms .

- By inhibiting glycosidases, it may improve chaperone-mediated protein folding and prevent protein misfolding diseases .

- Studies explore its effects on diabetes, obesity, and lipid metabolism. It could potentially regulate glucose uptake and lipid storage .

Glycosidase Inhibition

Antiviral Activity

Cancer Research

Neurodegenerative Diseases

Chaperone Therapy Enhancement

Metabolic Disorders

作用機序

Target of Action

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride, also known as DTXSID80747401, primarily targets glucosidase 1 . Glucosidase 1 is an enzyme that plays a crucial role in the processing of glycoproteins, which are involved in various biological processes, including cell-cell interaction, cell signaling, and immune response.

Mode of Action

This compound acts as a glucosidase 1 inhibitor . By inhibiting the activity of glucosidase 1, it interferes with the metabolism of N-linked glycoproteins . This disruption can lead to changes in the structure and function of these glycoproteins, potentially affecting the biological processes they are involved in.

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution within the body

特性

IUPAC Name |

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHUDNPTOBWSMJ-RZNUZLNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747401 |

Source

|

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

CAS RN |

1221793-31-2 |

Source

|

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)